molecular formula C12H10N2O B12211048 (3-Hydroxyphenyl)phenyldiazene CAS No. 20714-71-0

(3-Hydroxyphenyl)phenyldiazene

Cat. No.: B12211048
CAS No.: 20714-71-0
M. Wt: 198.22 g/mol
InChI Key: JJDKCHBQWVTFBN-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: (3-Hydroxyphenyl)phenyldiazene can be synthesized through several methods, one of which involves the diazotization of aniline derivatives followed by coupling with phenol. The reaction typically proceeds under acidic conditions with sodium nitrite (NaNO2) and hydrochloric acid (HCl) to form the diazonium salt, which then reacts with phenol to yield the desired azo compound.

Industrial Production Methods: Industrial production of this compound often employs similar diazotization and coupling reactions but on a larger scale. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pH, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions: (3-Hydroxyphenyl)phenyldiazene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction of the azo group (N=N) can lead to the formation of amines.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) or acidic conditions.

Major Products:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

(3-Hydroxyphenyl)phenyldiazene has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (3-Hydroxyphenyl)phenyldiazene involves its interaction with molecular targets through its azo group (N=N) and hydroxyl group (OH). The compound can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. These interactions can result in various biological effects, including enzyme inhibition, DNA binding, and disruption of cellular processes.

Comparison with Similar Compounds

    Azobenzene: Lacks the hydroxyl group present in (3-Hydroxyphenyl)phenyldiazene, making it less reactive in certain chemical reactions.

    4-Hydroxyazobenzene: Similar structure but with the hydroxyl group in the para position, leading to different chemical and biological properties.

    2-Hydroxyazobenzene: Hydroxyl group in the ortho position, affecting its reactivity and applications.

Uniqueness: this compound is unique due to the presence of the hydroxyl group in the meta position, which influences its chemical reactivity and potential applications. This structural feature allows for specific interactions in chemical and biological systems, making it a valuable compound for research and industrial applications.

Properties

CAS No.

20714-71-0

Molecular Formula

C12H10N2O

Molecular Weight

198.22 g/mol

IUPAC Name

3-phenyldiazenylphenol

InChI

InChI=1S/C12H10N2O/c15-12-8-4-7-11(9-12)14-13-10-5-2-1-3-6-10/h1-9,15H

InChI Key

JJDKCHBQWVTFBN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N=NC2=CC(=CC=C2)O

Origin of Product

United States

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